N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as MPPOB, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its potential as a fluorescent probe and as a component in organic light-emitting diodes. In environmental science, N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which may be beneficial for the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In particular, N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation in the brain, and to improve cognitive function in animal models of Alzheimer's disease. N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to have antioxidant and neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its versatility, as it can be used in a variety of scientific research applications. N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, particularly in vivo.
Future Directions
There are several potential future directions for the research on N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is the development of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a fluorescent probe for imaging applications. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)23-20(26)17-11-7-12-18(14-17)22-25-24-21(27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIGZORZLQCJBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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